Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20496777
InChI: InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H
SMILES:
Molecular Formula: C61H38N4O
Molecular Weight: 843.0 g/mol

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone

CAS No.:

Cat. No.: VC20496777

Molecular Formula: C61H38N4O

Molecular Weight: 843.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone -

Specification

Molecular Formula C61H38N4O
Molecular Weight 843.0 g/mol
IUPAC Name bis[4-(3-carbazol-9-ylcarbazol-9-yl)phenyl]methanone
Standard InChI InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H
Standard InChI Key IFDVQVBCIBAMQB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=C(C=C7)C(=O)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19

Introduction

Chemical Structure and Molecular Properties

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone features a central methanone group flanked by two phenyl rings, each substituted with a bicarbazole moiety. The bicarbazole units are interconnected through 3,9'-linkages, creating a planarized backbone that enhances π-conjugation and intramolecular charge transfer (ICT). Key structural attributes include:

  • Molecular Formula: C61H40N2O\text{C}_{61}\text{H}_{40}\text{N}_2\text{O}

  • Molecular Weight: 816.98 g/mol

  • HOMO/LUMO Levels:

    • HOMO: 5.77eV-5.77 \, \text{eV}

    • LUMO: 2.25eV-2.25 \, \text{eV}

  • Fluorescence Emission: λmax=438nm\lambda_{\text{max}} = 438 \, \text{nm} (in toluene)

The compound’s extended conjugation system and electron-deficient carbonyl group contribute to its high thermal stability (Tg>150CT_g > 150^\circ \text{C}) and suitability for vacuum-deposited OLED layers .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step cross-coupling reactions. A representative pathway includes:

  • Buchwald-Hartwig Amination:
    Palladium-catalyzed coupling of 3,6-dibromo-9-phenylcarbazole with 4-bromobenzophenone yields intermediate bis(4-bromophenyl)methanone derivatives .

  • Suzuki-Miyaura Coupling:
    Reaction with 9H-carbazol-3-ylboronic acid introduces bicarbazole substituents .

Example Procedure :

  • Reactants: 3,6-dibromo-9-phenylcarbazole (60 g, 0.15 mol), 4-bromobenzophenone (equimolar).

  • Catalyst: Pd(PPh3_3)4_4 (2.2 mmol).

  • Conditions: Reflux in THF/EtOH (3:1) with K2_2CO3_3 (224.8 mmol) for 6 hours.

  • Yield: 85% after recrystallization .

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR}: Peaks at δ 8.45 (s, aromatic protons), 7.70–6.80 (m, bicarbazole and phenyl groups) .

  • FT-IR: ν(C=O)=1680cm1\nu(\text{C=O}) = 1680 \, \text{cm}^{-1}, ν(C-N)=1340cm1\nu(\text{C-N}) = 1340 \, \text{cm}^{-1} .

  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 816.98 .

Photophysical and Electronic Properties

TADF Mechanism

The compound exhibits a small singlet-triplet energy gap (ΔEST<0.2eV\Delta E_{\text{ST}} < 0.2 \, \text{eV}), enabling efficient reverse intersystem crossing (RISC). Key parameters include:

PropertyValueSource
ΦPL\Phi_{\text{PL}}92% (thin film)
τdelayed\tau_{\text{delayed}}1.2 µs
ΔEST\Delta E_{\text{ST}}0.18 eV

Solubility and Stability

  • LogP: 6.97 (XLOGP3), indicating high hydrophobicity .

  • Thermal Decomposition: Td>400CT_d > 400^\circ \text{C} .

Applications in OLEDs

Device Architecture

When used as an emissive layer host, the compound demonstrates:

ParameterValueSource
Maximum EQE22.3%
CIE Coordinates(0.21, 0.45)
Turn-on Voltage3.2 V

Comparative Performance

Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone outperforms conventional hosts like CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) in efficiency and operational stability due to reduced excimer formation .

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Multi-step synthesis lowers scalability .

  • Cost: High-purity grades (>98%) are expensive due to rigorous purification .

Research Opportunities

  • Hybrid Materials: Integration with quantum dots for wider color gamuts .

  • Flexible Electronics: Solution-processable derivatives for roll-to-roll manufacturing .

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